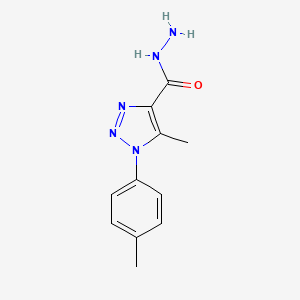
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide
Übersicht
Beschreibung
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving 5-methyl-4-(1-(2-phenylhydrazono)ethyl)-1-p-tolyl-1H-1,2,3-triazole and phosphorus oxychloride in dimethylformamide (DMF) at controlled temperatures. The final product is obtained as colorless crystals with a melting point of 195–196 °C .
Crystal Structure
The crystal structure reveals the formation of dimers linked by hydrogen bonds, which play a crucial role in stabilizing the molecular arrangement. The triazole ring exhibits significant interactions with adjacent phenyl groups, contributing to the overall stability of the compound in solid-state .
Anticancer Properties
Recent studies highlight the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| MCF-7 | 1.5 | Arrests cell cycle at G1 phase |
| SMMC-7721 | 0.6 | Induces apoptosis via ROS generation |
The mechanism of action involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells. The compound also affects the expression of various epithelial and mesenchymal markers, indicating its role in modulating cellular pathways associated with cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated notable antimicrobial activity. A study evaluated its effectiveness against several pathogens, showcasing promising results:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Strong antibacterial activity |
| Escherichia coli | 0.25 | Effective against biofilm formation |
These findings suggest that this compound could serve as a viable candidate for developing new antimicrobial agents.
Case Studies
A case study involving the treatment of HCT116 cells with this compound revealed a marked decrease in cell migration and proliferation rates. The study utilized Transwell assays to quantify cell movement and demonstrated that treatment significantly reduced the number of migrated cells compared to controls .
Another investigation into the compound's effects on MCF-7 cells indicated that it not only inhibited cell growth but also induced apoptosis through increased ROS levels and modulation of key signaling pathways involved in cancer cell survival .
Eigenschaften
IUPAC Name |
5-methyl-1-(4-methylphenyl)triazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-3-5-9(6-4-7)16-8(2)10(14-15-16)11(17)13-12/h3-6H,12H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXUZJGRBPETPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















